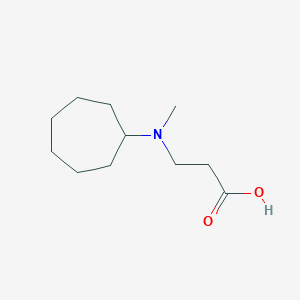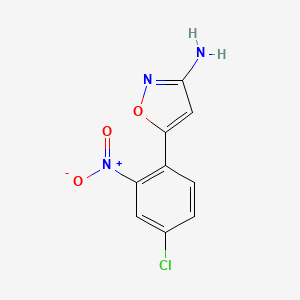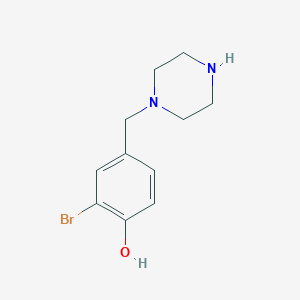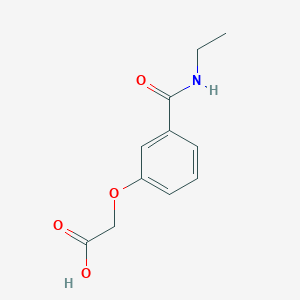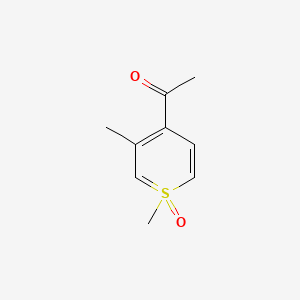
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is often used in laboratory settings for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality and purity .
化学反応の分析
Types of Reactions
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces the corresponding amines .
科学的研究の応用
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways .
類似化合物との比較
Similar Compounds
(1-methyl-1H-1,3-benzodiazol-7-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an amine group.
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride is unique due to its specific amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
特性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
(3-methylbenzimidazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-11-8-4-2-3-7(5-10)9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChIキー |
OONMRWTZVAZGAJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=CC=CC(=C21)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



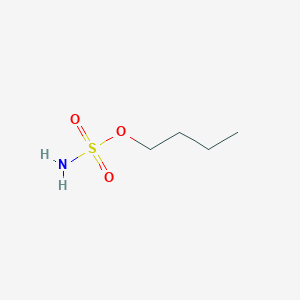
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
